3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Overview
Description
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, commonly referred to as TTMTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. TTMTO belongs to the family of silyl enol ethers, which are widely used as intermediates in various organic reactions.
Mechanism Of Action
The mechanism of action of TTMTO in organic reactions involves the formation of an intermediate silyl enol ether, which can undergo various reactions such as nucleophilic addition, aldol condensation, and Michael addition. The silyl group serves as a protecting group for the carbonyl group, which prevents unwanted reactions from occurring. The silyl group can be easily removed under mild conditions, which allows for the recovery of the desired product.
Biochemical And Physiological Effects
TTMTO has not been extensively studied for its biochemical and physiological effects. However, it is known that TTMTO is relatively non-toxic and non-reactive, which makes it a suitable reagent for organic synthesis. TTMTO is also stable under various reaction conditions, which allows for its use in a wide range of reactions.
Advantages And Limitations For Lab Experiments
The advantages of using TTMTO in lab experiments include its ease of synthesis, high purity, and stability under various reaction conditions. TTMTO is also relatively non-toxic and non-reactive, which makes it a safe reagent to handle. The limitations of using TTMTO include its moderate yield and the need for column chromatography to improve its purity.
Future Directions
There are several future directions for the study of TTMTO. One potential direction is the development of new synthetic methods for TTMTO that can improve its yield and purity. Another direction is the study of TTMTO's potential applications in the synthesis of new natural products and pharmaceuticals. Additionally, the study of TTMTO's biochemical and physiological effects could provide insights into its potential for use in biomedical applications.
Scientific Research Applications
TTMTO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the Mukaiyama aldol reaction, the Michael addition reaction, and the Diels-Alder reaction. TTMTO has also been used as a protecting group for aldehydes and ketones, which allows for selective functionalization of other functional groups in the same molecule. In addition, TTMTO has been used as a building block for the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGTZLYNGGLPIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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